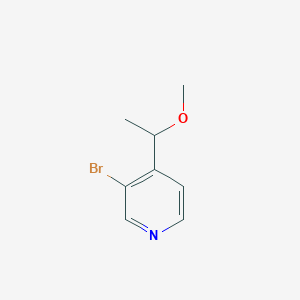![molecular formula C12H24N2O4 B8579662 Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate generally involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.
Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.
Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid.
Hydrolysis: Conversion of the ester group to a carboxylic acid using basic conditions.
Substitution: Reaction of the amino group with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Hydrolysis: Sodium hydroxide in water.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-lysine methyl ester.
Hydrolysis: Boc-Lys-OH.
Substitution: Various N-substituted lysine derivatives.
科学的研究の応用
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is widely used in scientific research due to its versatility :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of synthetic peptides for various applications.
作用機序
The mechanism of action of Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate primarily involves its role as a protected lysine derivative. The Boc group prevents unwanted reactions of the amino group during peptide synthesis, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group .
類似化合物との比較
Similar Compounds
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- Fmoc-Lys-OH
- H-Lys(Z)-OMe hydrochloride
Uniqueness
Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its specific protective group (Boc) and its methyl ester form, which provides stability and ease of handling during peptide synthesis. Compared to other protected lysine derivatives, this compound offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications .
特性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16) |
InChIキー |
UEBNVLLIWJWEKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


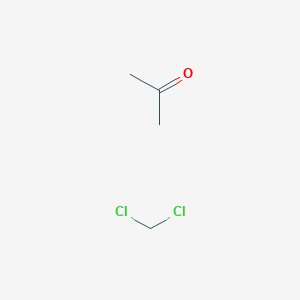
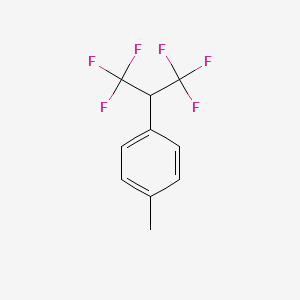
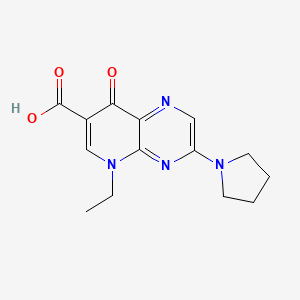

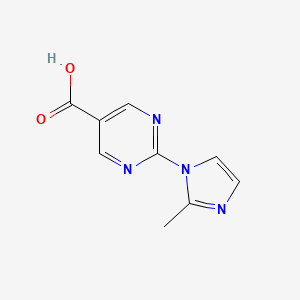
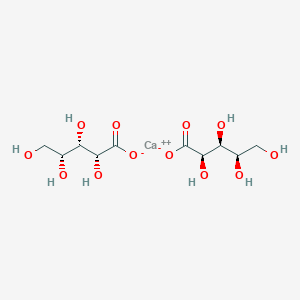
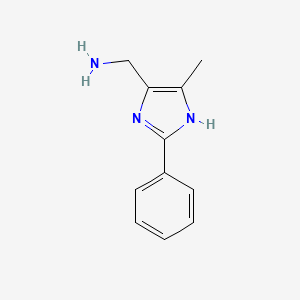
![Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)

![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)



